molecular formula C6H3F3S B3046201 2,4,5-Trifluorobenzenethiol CAS No. 1208075-46-0

2,4,5-Trifluorobenzenethiol

Cat. No. B3046201
CAS RN: 1208075-46-0
M. Wt: 164.15 g/mol
InChI Key: ODVDATKZUNPWNS-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzenethiol is an organic compound . It’s important to note that while there is limited information available specifically on this compound, there is information on similar compounds such as 2,4,5-Trifluorobenzonitrile .

Mechanism of Action

2,4,5-Trifluorobenzenethiol acts as a nucleophile due to the presence of the thiol group (-SH) in its chemical structure. It can react with electrophilic compounds, such as alkyl halides and carbonyl compounds, to form covalent bonds. This compound is also known to form complexes with transition metals, which can be used in catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-Trifluorobenzenethiol is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, this compound is stable and has a long shelf life, making it easy to store and transport. However, this compound is also highly toxic and can be hazardous to handle. Special precautions must be taken when working with this compound, such as wearing protective clothing and working in a well-ventilated area.

Future Directions

2,4,5-Trifluorobenzenethiol has a wide range of potential applications in scientific research, particularly in the fields of organic synthesis and pharmaceutical research. Some future directions for the use of this compound include:
1. Development of new synthetic methods using this compound as a reagent.
2. Investigation of the mechanism of action of this compound in various physiological processes.
3. Exploration of the potential use of this compound in the development of new pharmaceutical compounds.
4. Optimization of this compound synthesis methods to improve yields and reduce toxicity.
5. Investigation of the potential environmental impact of this compound and development of safer alternatives.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it a useful reagent in organic synthesis and pharmaceutical research. However, special precautions must be taken when handling this compound due to its toxicity. Further research is needed to explore the full potential of this compound and to develop safer alternatives.

Scientific Research Applications

2,4,5-Trifluorobenzenethiol has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of thioethers, thioesters, and thioamides. This compound has also been used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, antitumor agents, and antimicrobial agents.

properties

IUPAC Name

2,4,5-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVDATKZUNPWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625148
Record name 2,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208075-46-0
Record name 2,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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